molecular formula C8H3BrF3NO B1352858 4-Bromo-2-(trifluoromethyl)phenyl isocyanate CAS No. 41513-02-4

4-Bromo-2-(trifluoromethyl)phenyl isocyanate

Cat. No. B1352858
CAS RN: 41513-02-4
M. Wt: 266.01 g/mol
InChI Key: UZFHKVBCBXPKKE-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is an organic compound with the linear formula BrC6H3(CF3)NCO . It has a molecular weight of 266.01 . This compound participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group.


Synthesis Analysis

The synthesis of related compounds involves various strategies, including bromation, esterification, and reactions with different reagents to introduce the trifluoromethyl and isocyanate groups.


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-(trifluoromethyl)phenyl isocyanate can be determined through crystallography and computational methods . The SMILES string for this compound is FC(F)(F)c1cc(Br)ccc1N=C=O .


Chemical Reactions Analysis

4-Bromo-2-(trifluoromethyl)phenyl isocyanate participates in various chemical reactions, including cycloadditions, derivatization, and polymerization, due to its active isocyanate group. These reactions enable the synthesis of polymers, derivatives, and other functionalized compounds.


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.524 (lit.), a boiling point of 115 °C/10 mmHg (lit.), and a density of 1.699 g/mL at 25 °C (lit.) . It also has a molar refractivity of 48.5±0.5 cm^3, a polar surface area of 29 Å^2, and a molar volume of 161.5±7.0 cm^3 .

Scientific Research Applications

Synthesis of Antitumor Agents

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is utilized in the synthesis of key intermediates for antitumor agents. For instance, it plays a crucial role in the production of N-(4-Chloro-3-trifluoromethylphenyl)-N′-(4-bromophenyl) urea, a key intermediate of the antitumor agent sorafenib. This compound is synthesized from 4-chloro-3-trifluoromethylaniline and triphosgene, resulting in a high purity yield (Yan Feng-mei & Liu He-qin, 2009).

Formation of Biologically Active Compounds

Fluorinated aromatic isocyanates, including 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, are valuable intermediates in the production of various biologically active compounds. They are used to create herbicides, insecticides, and fungicides. Notably, during the synthesis of 2-(trifluoromethyl)phenyl isocyanates, unexpected rearrangements provide a pathway to N-trifluoromethylaminobenzoyl fluorides, a novel class of compounds with fungicidal properties. These carbamoyl fluorides, which are products of HF addition to isocyanates, undergo sulfenylation and are used in the synthesis of N-sulfenylcarbamate insecticides (E. Kuehle & E. Klauke, 1977).

Creation of Nanoparticles for Fluorescence Emission

4-Bromo-2-(trifluoromethyl)phenyl isocyanate is also involved in creating nanoparticles with fluorescence emission properties. For example, a bromo-functionalized phenyl compound with a trifluoromethyl group is used in Suzuki-Miyaura chain growth polymerization to produce heterodisubstituted polyfluorenes. These polyfluorenes form stable nanoparticles when dispersed in water, exhibiting bright fluorescence emission. The fluorescence brightness and wavelength can be tuned by energy transfer to different dyes (Christoph S. Fischer, M. Baier & S. Mecking, 2013).

Development of Liquid Crystal Display Materials

The compound plays a significant role in synthesizing key intermediates for liquid crystal display materials. For instance, 4-bromo-4'-hydroxybiphenyl, a crucial intermediate in this domain, is synthesized using a bromination process involving 4-Bromo-2-(trifluoromethyl)phenyl isocyanate (Ren Guo-du, 2001).

Safety And Hazards

When handling 4-Bromo-2-(trifluoromethyl)phenyl isocyanate, personal protective equipment/face protection should be worn. It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided. Dust formation should be avoided and containers should be kept tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

4-bromo-1-isocyanato-2-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFHKVBCBXPKKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C(F)(F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30392869
Record name 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(trifluoromethyl)phenyl isocyanate

CAS RN

41513-02-4, 186589-12-8
Record name 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30392869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-(trifluoromethyl)phenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Khachatoorian, ED Micewicz, A Micewicz… - Bioorganic & Medicinal …, 2019 - Elsevier
Zika virus (ZIKV) has become a public health concern worldwide due to its association with congenital abnormalities and neurological diseases. To date, no effective vaccines or …
Number of citations: 11 www.sciencedirect.com

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